Cas no 179538-58-0 (3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride)

3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is a boronic acid derivative featuring a protected boronate ester group and an amine functionality. This compound is particularly useful in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity. The tetramethyl-1,3,2-dioxaborolane moiety enhances shelf life and handling, while the hydrochloride salt improves solubility in polar solvents. Its structural features make it a versatile intermediate for pharmaceutical and agrochemical applications. The product is characterized by high purity and consistent performance, ensuring reliable results in complex synthetic pathways. Proper storage under inert conditions is recommended to maintain stability.
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride structure
179538-58-0 structure
Product name:3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
CAS No:179538-58-0
MF:
Molecular Weight:
CID:4614520

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-396078-0.05g
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95.0%
0.05g
$97.0 2025-03-16
Enamine
EN300-396078-0.5g
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95.0%
0.5g
$391.0 2025-03-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039664-1g
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
1g
¥11172.0 2023-04-01
Enamine
EN300-396078-10.0g
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95.0%
10.0g
$2209.0 2025-03-16
Aaron
AR01BJOZ-500mg
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
500mg
$563.00 2025-02-09
A2B Chem LLC
AW17255-50mg
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
50mg
$662.00 2024-04-20
Aaron
AR01BJOZ-100mg
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
100mg
$223.00 2025-02-09
1PlusChem
1P01BJGN-50mg
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
50mg
$697.00 2025-03-19
1PlusChem
1P01BJGN-250mg
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
250mg
$1267.00 2025-03-19
Ambeed
A1108072-1g
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
179538-58-0 95%
1g
$1628.0 2025-02-27

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride 関連文献

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochlorideに関する追加情報

Introduction to 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (CAS No. 179538-58-0)

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride, identified by its CAS number 179538-58-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of organoboron derivatives, which are widely recognized for their utility in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The presence of a tetramethyl-substituted boronate ester functionality enhances its stability and reactivity, making it a valuable intermediate in the construction of biologically active molecules.

The hydrochloride salt form of this compound ensures improved solubility in aqueous media, which is a critical factor for its application in medicinal chemistry and drug discovery processes. The structural motif of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride incorporates a primary amine group, which can serve as a versatile handle for further functionalization. This feature is particularly useful in the synthesis of peptidomimetics and other therapeutic agents where precise control over molecular architecture is essential.

In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has surged due to the increasing complexity of drug molecules. 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has emerged as a key building block in the preparation of novel therapeutics targeting various diseases. Its boronate ester moiety is particularly relevant in the context of Suzuki-Miyaura cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions enable the efficient formation of carbon-carbon bonds and have been instrumental in the development of numerous FDA-approved drugs.

Recent advancements in synthetic methodologies have highlighted the importance of stable and reactive boronic acid derivatives. The tetramethyl substitution pattern on the boronate ester enhances its resistance to hydrolysis under ambient conditions while maintaining high reactivity in coupling reactions. This balance makes 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride an attractive choice for industrial-scale applications where reliability and efficiency are paramount.

The pharmaceutical industry has been leveraging organoboron compounds for decades due to their broad utility and well-documented synthetic benefits. The introduction of chiral auxiliaries or catalysts compatible with boronate esters has further expanded their applicability in asymmetric synthesis. For instance, recent studies have demonstrated the use of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride in the preparation of enantiomerically pure intermediates for protease inhibitors and kinase inhibitors. These classes of drugs are critical targets for treating cancer, infectious diseases, and inflammatory disorders.

The chemical properties of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-am ine hydrochloride also make it a valuable tool in materials science and polymer chemistry. Boronate esters can participate in dynamic covalent chemistry, allowing for the creation of self-healing materials or stimuli-responsive polymers. While these applications are still emerging, they represent an exciting frontier for future research.

From a regulatory perspective, 3-methyl - 1 -(tetrameth yl - 1 , 3 , 2 - dioxaborol an - 2 - yl ) but an - 1 - am ine hydrochlor ide (CAS No. 179538 - 58 - 0) is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures must be followed to ensure worker safety and environmental compliance. However, its classification does not place it under stringent regulatory controls associated with hazardous substances.

The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors such as allylboration followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions is common to introduce the boronate ester functionality efficiently. Recent innovations in catalytic systems have improved yields and reduced side products, making large-scale production more feasible.

In conclusion, 3 - methyl - 1 -( tet ram eth yl - 1 , 3 , 2 - do x obor o lan - 2 - yl ) but an - 1 - am ine hy droch lor ide (CAS No. 179538 - 58 - 0) represents a significant advancement in pharmaceutical chemistry as both an intermediate and a building block for novel therapeutics. Its unique structural features and reactivity make it indispensable for researchers aiming to develop next-generation drugs targeting unmet medical needs.

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Amadis Chemical Company Limited
(CAS:179538-58-0)3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
A1246501
Purity:99%
はかる:1g
Price ($):1465